1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone
Overview
Description
1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone, also known as CPMA, is an organic compound with a unique structure that has been studied extensively for its potential applications in scientific research. CPMA has been found to possess unique biochemical and physiological effects that make it a valuable tool for scientists.
Scientific Research Applications
Heterocyclic Compound Synthesis
1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone is involved in the synthesis of various heterocyclic compounds. Research by Adnan, Hassan, and Thamer (2014) demonstrates the preparation of oxazepine, pyrazole, and isoxazole derivatives using related chemical processes. These compounds are essential in medicinal chemistry for developing new therapeutic agents (Adnan, Hassan, & Thamer, 2014).
Antimicrobial and Anticancer Studies
A study by Verma et al. (2015) synthesizes and evaluates a series of phenylaminoethanones, including similar structures, for their antimicrobial and anticancer activities. These compounds show potential as antimicrobial agents and have been tested against various cancer cell lines, indicating their significance in cancer research (Verma et al., 2015).
Development of Anti-microbial, Anti-oxidant, and Anti-cancer Agents
Bhat et al. (2016) conducted research on the synthesis of new chalcone derivatives as potential anti-microbial, anti-oxidant, and anti-cancer agents. The study highlights the significance of compounds structurally related to this compound in developing treatments for various diseases (Bhat et al., 2016).
Molecular Docking Studies
ShanaParveen et al. (2016) focus on the molecular docking study of a compound structurally similar to this compound. This research emphasizes the compound's potential interactions with biological targets, which is crucial for drug design and discovery (ShanaParveen et al., 2016).
Fungicidal Activity
Liu et al. (2012) investigated novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties for their fungicidal activity. This research adds to the understanding of how similar chemical structures can be used in developing agricultural fungicides (Liu et al., 2012).
properties
IUPAC Name |
1-[4-[(6-chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-15-9-13(14)16-12/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWQSXCELBHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.